molecular formula C15H18F3N3 B10933644 6-tert-butyl-3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-tert-butyl-3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10933644
M. Wt: 297.32 g/mol
InChI Key: FHWKQVIVKXRPKF-UHFFFAOYSA-N
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Description

6-(TERT-BUTYL)-3-CYCLOPROPYL-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science This compound is characterized by its unique structure, which includes a trifluoromethyl group, a cyclopropyl ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(TERT-BUTYL)-3-CYCLOPROPYL-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The tert-butyl and cyclopropyl groups are then introduced via alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-(TERT-BUTYL)-3-CYCLOPROPYL-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(TERT-BUTYL)-3-CYCLOPROPYL-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(TERT-BUTYL)-3-CYCLOPROPYL-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • 3-Amino-6-tert-butyl-4-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

What sets 6-(TERT-BUTYL)-3-CYCLOPROPYL-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE apart from similar compounds is its unique combination of functional groups. The presence of the trifluoromethyl group, in particular, imparts distinct electronic properties that can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C15H18F3N3

Molecular Weight

297.32 g/mol

IUPAC Name

6-tert-butyl-3-cyclopropyl-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C15H18F3N3/c1-14(2,3)10-7-9(15(16,17)18)11-12(8-5-6-8)20-21(4)13(11)19-10/h7-8H,5-6H2,1-4H3

InChI Key

FHWKQVIVKXRPKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=C1)C(F)(F)F)C(=NN2C)C3CC3

Origin of Product

United States

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